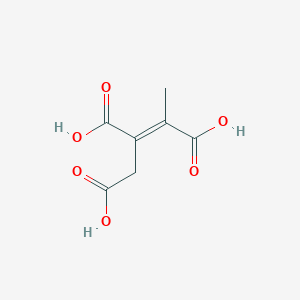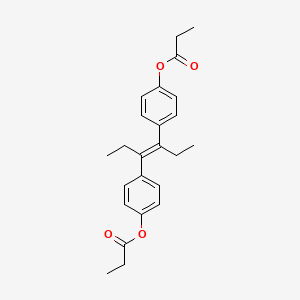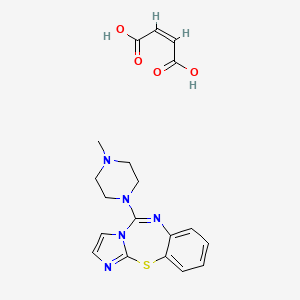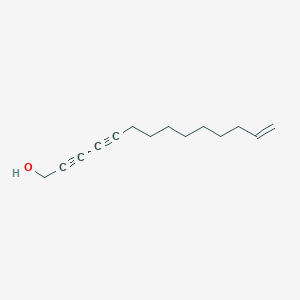
3-(3-ethylazepan-3-yl)phenol
概要
説明
3-(3-ethylazepan-3-yl)phenol is an organic compound that belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethylazepan-3-yl)phenol can be achieved through several methods:
Nucleophilic Aromatic Substitution: This method involves the substitution of an aromatic halide with a nucleophile.
Reductive Amination: Another approach involves the reductive amination of a phenol derivative with an azepane precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(3-ethylazepan-3-yl)phenol undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring of the phenol group is highly reactive towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Electrophilic Substitution: Concentrated nitric acid (HNO3) for nitration, bromine water (Br2) for bromination.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro-phenols, bromo-phenols
科学的研究の応用
3-(3-ethylazepan-3-yl)phenol has several applications in scientific research:
作用機序
The mechanism of action of 3-(3-ethylazepan-3-yl)phenol involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
3-(3-ethylpiperidin-3-yl)phenol: A similar compound with a piperidine ring instead of an azepane ring.
3-(3-ethylmorpholin-3-yl)phenol: A compound with a morpholine ring, differing in the heterocyclic structure.
Uniqueness
3-(3-ethylazepan-3-yl)phenol is unique due to its azepane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other phenol derivatives may not be as effective.
特性
CAS番号 |
59263-75-1 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
3-(3-ethylazepan-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-2-14(8-3-4-9-15-11-14)12-6-5-7-13(16)10-12/h5-7,10,15-16H,2-4,8-9,11H2,1H3 |
InChIキー |
SRKPTFLLCFBPCD-UHFFFAOYSA-N |
SMILES |
CCC1(CCCCNC1)C2=CC(=CC=C2)O |
正規SMILES |
CCC1(CCCCNC1)C2=CC(=CC=C2)O |
同義語 |
N-(desmethyl)meptazinol N-desmethylmeptazinol |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1238353.png)









